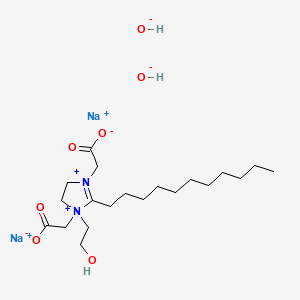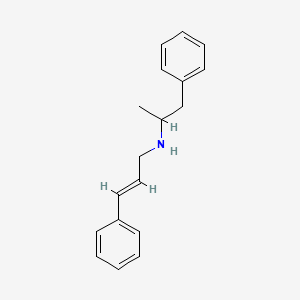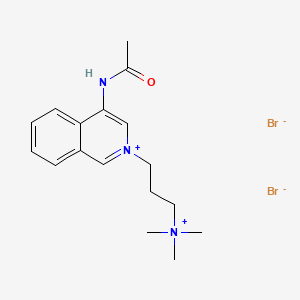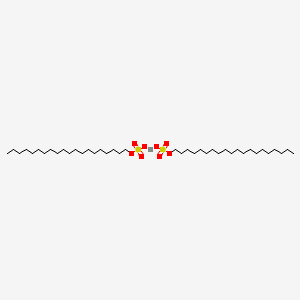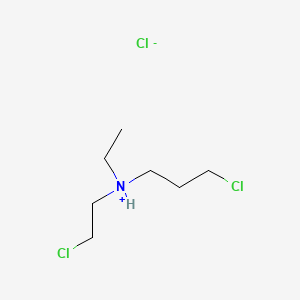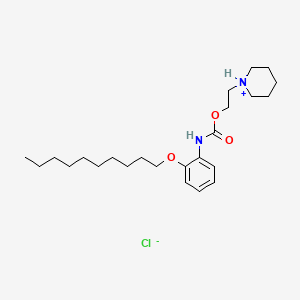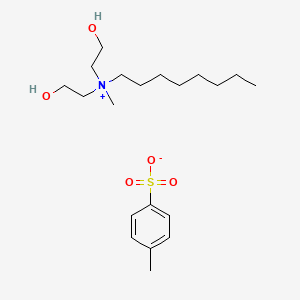
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate is a cationic surfactant belonging to the class of quaternary ammonium salts. It is known for its excellent antistatic, antimicrobial, antibacterial, preservative, solubilizing, emulsifying, and dispersing properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate typically involves the quaternization of N,N-bis(2-hydroxyethyl)-N-methyl-1-octanamine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
科学的研究の応用
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in biological studies for its antimicrobial and antibacterial properties.
Medicine: Utilized in pharmaceutical formulations for its preservative and solubilizing properties.
Industry: Applied in industrial processes as an antistatic agent, emulsifier, and dispersant.
作用機序
The mechanism of action of Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the microbial cell membrane .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: A widely used antimicrobial agent in various applications.
Dodecyltrimethylammonium chloride: Known for its surfactant and antimicrobial properties.
Uniqueness
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate is unique due to its combination of excellent antistatic, antimicrobial, and emulsifying properties. This makes it particularly valuable in applications requiring multiple functionalities .
特性
CAS番号 |
58767-50-3 |
|---|---|
分子式 |
C20H37NO5S |
分子量 |
403.6 g/mol |
IUPAC名 |
bis(2-hydroxyethyl)-methyl-octylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H30NO2.C7H8O3S/c1-3-4-5-6-7-8-9-14(2,10-12-15)11-13-16;1-6-2-4-7(5-3-6)11(8,9)10/h15-16H,3-13H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
YLHNNWUZOGHCSP-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+](C)(CCO)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


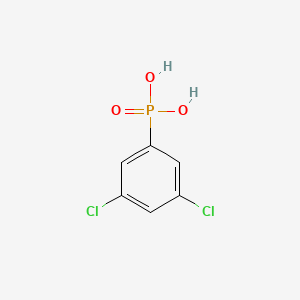
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)
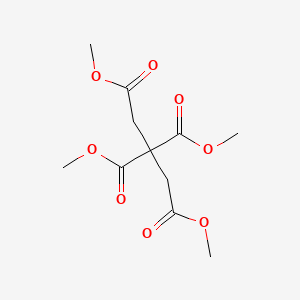
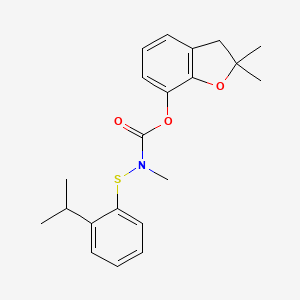
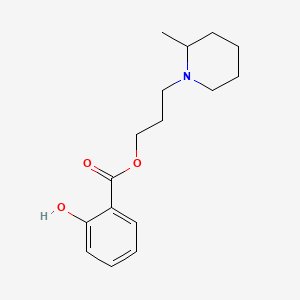
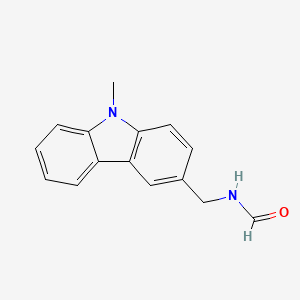
![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
